molecular formula C27H25NO4 B2542729 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide CAS No. 923164-54-9

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide

Cat. No.: B2542729
CAS No.: 923164-54-9
M. Wt: 427.5
InChI Key: CJSCLXGUVKYALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide is a synthetic small molecule characterized by a chromen-4-one (benzopyran-4-one) core. The chromenone scaffold is substituted at position 2 with a 4-tert-butylphenyl group and at position 7 with a 4-methoxybenzamide moiety. This structure combines a rigid aromatic system (chromenone) with bulky (tert-butyl) and polar (methoxybenzamide) substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-17(6-10-19)24-16-23(29)22-14-11-20(15-25(22)32-24)28-26(30)18-7-12-21(31-4)13-8-18/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSCLXGUVKYALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the 4-tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the chromen-4-one core is reacted with tert-butylbenzene derivatives in the presence of a Lewis acid catalyst.

    Attachment of the 4-methoxybenzamide moiety: This step involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The following analysis compares N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide (hereafter referred to as Compound A ) with structurally or functionally related molecules from the evidence. Key differences in core scaffolds, substituents, and biological activities are highlighted.

Structural Comparisons

Table 1: Structural Features of Compound A and Analogues

Compound Name / ID Core Scaffold Substituents at Key Positions Notable Functional Groups Source
Compound A Chromen-4-one 2: 4-tert-butylphenyl; 7: 4-methoxybenzamide Methoxy, tert-butyl, amide
7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) Quinazolin-2-one 1: isopropyl; 4: phenyl; 6: 4-methoxybenzamide Methoxy, amide, isopropyl
Hit2 (E)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-((3-hydroxypropyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide Furan-propenamide hybrid 4-methoxybenzamide; dichlorophenyl; hydroxypropyl Chlorine, methoxy, amide, hydroxyl
3q (N-{4-[2-(Furan-2-ylmethylene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide) Hydrazide-hydrazone 4-methoxybenzamide; furan-methylene Hydrazone, methoxy, amide
III-45 (N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-methoxy-N-(4-methoxybenzyl)benzamide) Benzamide-ethylamino hybrid tert-butylamino; 4-chlorophenyl; dual methoxybenzyl/benzamide Chlorine, methoxy, amide, tert-butyl

Key Observations:

  • Core Scaffolds: Compound A uses a chromen-4-one core, while analogues employ quinazolinone (7j), furan-propenamide (Hit2), hydrazide-hydrazone (3q), or benzamide-ethylamino (III-45) systems. Chromenones and quinazolinones are planar aromatic systems conducive to π-π stacking in protein binding, whereas hydrazide-hydrazones and propenamide hybrids introduce conformational flexibility.
  • In contrast, III-45 retains a tert-butylamino group but pairs it with a 4-chlorophenyl moiety, which may confer distinct electronic properties. The 4-methoxybenzamide group is a common feature in Compound A, 7j, Hit2, and 3q. This moiety likely contributes to hydrogen bonding (amide NH and carbonyl) and hydrophobic interactions (methoxy-phenyl).

Table 2: Docking Scores and Cytotoxicity of Analogues

Compound Target Protein (PDB ID) Docking Score (kcal/mol) Cytotoxicity (IC50, μM) Cancer Cell Lines Tested Source
7j EGFR TKD (1M17) -9.65 Not reported N/A
7h EGFR TKD (1M17) -9.31 Not reported N/A
3q, 3r, 3s, 3t, 3u N/A N/A Range: 5–25 μM PC-3, MCF-7, HT-29

Key Observations:

  • EGFR Binding: Compounds 7j and 7h exhibit strong docking affinities for EGFR tyrosine kinase domain (TKD), suggesting that the 4-methoxybenzamide group may play a role in targeting kinase active sites. Compound A, with its chromenone core, could theoretically bind similar targets but might differ in orientation due to its rigid scaffold.
  • Cytotoxicity: Hydrazide-hydrazone derivatives (3q, 3r, etc.) show moderate cytotoxicity (IC50: 5–25 μM) against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells. The absence of cytotoxicity data for Compound A precludes direct comparison, but its tert-butylphenyl group may enhance membrane permeability relative to hydrazide-hydrazones.

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide is a synthetic organic compound classified within the chromenone derivatives. Its structural characteristics suggest potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to compile and analyze existing research findings on the biological activity of this compound.

Chemical Structure

The compound features a chromenone core substituted with a 4-tert-butylphenyl group and a 4-methoxybenzamide moiety. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets and solubility in organic solvents.

PropertyDetails
Molecular FormulaC27H25NO4
Molecular Weight427.5 g/mol
CAS Number923164-54-9
StructureChemical Structure

Anti-Cancer Properties

Research into chromenone derivatives has indicated that they possess significant anti-cancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis.

Case Study:
A study investigating flavonoid derivatives, closely related to chromenones, revealed that they could effectively inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells. The mechanisms identified included the activation of pro-apoptotic pathways and suppression of anti-apoptotic proteins .

Anti-Inflammatory Effects

The chromenone structure is also associated with anti-inflammatory activity. Compounds derived from this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses.

Research Findings:
In vitro studies demonstrated that certain chromenone derivatives could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

Antimicrobial Activity

The presence of the benzamide moiety in this compound may confer antimicrobial properties. Similar compounds have shown activity against various bacterial strains, indicating potential applications in treating infections.

Table: Summary of Biological Activities

Activity TypeMechanismEvidence Source
Anti-CancerInduction of apoptosis, cell cycle inhibition,
Anti-InflammatoryInhibition of cytokines and inflammatory enzymes,
AntimicrobialInhibition of bacterial growth,

Q & A

Q. What are the recommended synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the chromen-4-one backbone via cyclization of a substituted 2-hydroxyacetophenone derivative under acidic conditions.

Substituent Introduction : Introduce the 4-tert-butylphenyl group at position 2 via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselectivity .

Amide Coupling : React the 7-aminochromenone intermediate with 4-methoxybenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Q. What characterization techniques are essential for confirming structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond formation. Key signals include the chromenone carbonyl (δ ~175 ppm in ¹³C) and methoxy protons (δ ~3.8 ppm in ¹H) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₅NO₄: 428.1856) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .

Q. What initial biological screening assays are appropriate for evaluating bioactivity?

  • Methodological Answer :
  • Cytotoxicity : MTT assay across cancer cell lines (e.g., MCF-7, HT-29) and normal cells (e.g., HUVEC) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) .
  • Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (e.g., RAW 264.7) via ELISA .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR-TK) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer :
  • Dose-Response Repetition : Conduct triplicate experiments with staggered seeding densities to account for proliferation rate variability .
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) or proteomic changes (Western blot for apoptosis markers like caspase-3) across discrepant cell lines .
  • Structural Comparison : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX for refinement to identify binding mode variations.

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as nanocrystals using anti-solvent precipitation .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) and modify metabolically labile sites (e.g., tert-butyl group substitution) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction and adjust lipophilicity (logP) via substituent modifications .

Q. What crystallographic methods are recommended for analyzing its solid-state structure?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for intrinsic phasing and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation : Check using WinGX’s PARST and PLATON for geometry, R-factor convergence (<5%), and Hirshfeld surface analysis .

Q. How can in silico modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with EGFR-TK (PDB: 1M17). Focus on hydrogen bonding with methoxy groups and hydrophobic contacts with tert-butylphenyl .
  • QSAR Modeling : Develop a model using MOE descriptors (e.g., polar surface area, logD) to predict IC₅₀ against cancer cell lines .
  • ADMET Prediction : Utilize SwissADME to optimize bioavailability and minimize hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.